Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate is a chemical compound with a complex structure that includes a benzoate ester, dichloro substituents, and a hydroxypropynyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate typically involves the esterification of 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The dichloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The dichloro substituents may enhance the compound’s reactivity and binding affinity to certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,6-dichlorobenzoate: Lacks the hydroxypropynyl group, resulting in different chemical properties and reactivity.
Methyl 4-hydroxybenzoate: Contains a hydroxy group but lacks the dichloro substituents, leading to different biological activities.
Methyl 2,6-dichloro-4-methylbenzoate: Contains a methyl group instead of the hydroxypropynyl group, affecting its chemical behavior.
Uniqueness
Methyl 2,6-dichloro-4-(1-hydroxyprop-2-yn-1-yl)benzoate is unique due to the presence of both dichloro and hydroxypropynyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1098620-11-1 |
---|---|
Molekularformel |
C11H8Cl2O3 |
Molekulargewicht |
259.08 g/mol |
IUPAC-Name |
methyl 2,6-dichloro-4-(1-hydroxyprop-2-ynyl)benzoate |
InChI |
InChI=1S/C11H8Cl2O3/c1-3-9(14)6-4-7(12)10(8(13)5-6)11(15)16-2/h1,4-5,9,14H,2H3 |
InChI-Schlüssel |
LKDGWBSPDODZCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1Cl)C(C#C)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.